2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPAXMLPAWZMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345678 | |
| Record name | 2-Methoxy-6-trifluoromethyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54824-10-1 | |
| Record name | 2-Methoxy-6-trifluoromethyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 2-methoxy-4-chloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Scientific Research Applications
Pharmaceuticals
2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine is investigated for its potential as:
- Enzyme Inhibitors : The compound may modulate enzyme activity, contributing to the development of drugs targeting specific biological pathways.
- Therapeutic Agents : Research suggests its efficacy in treating diseases such as cancer due to its interaction with molecular targets involved in tumor growth.
Case Study: Antiviral Agents
One notable application of trifluoromethyl-containing compounds is their use in antiviral drugs. For instance, tipranavir, an HIV protease inhibitor, utilizes a similar structural framework, highlighting the therapeutic potential of compounds like 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine in antiviral development .
Agrochemicals
The compound serves as a building block in the synthesis of agrochemical products, including:
- Pesticides : Its derivatives are known for enhanced pest control properties compared to traditional compounds.
Example: Pyridalyl
Pyridalyl, derived from TFMP structures, exhibits superior pest control capabilities and is used in crop protection strategies .
Materials Science
Due to its unique chemical properties, this compound is also explored for applications in materials science, particularly in developing specialty chemicals that require enhanced stability and reactivity.
Uniqueness
The combination of both methoxy and trifluoromethyl groups in 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine provides distinct chemical and biological properties that enhance its applicability across various fields.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can result in the inhibition or activation of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidin-4-amine Derivatives
Substitution Patterns and Structural Variations
The pyrimidine core allows diverse substitutions, influencing physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyrimidin-4-amine Derivatives
Biological Activity
2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and possible therapeutic applications based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving pyrimidine derivatives. For instance, the synthesis of related compounds has been reported using multicomponent reactions that yield derivatives with anti-inflammatory properties . The structural characterization often involves techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 2-methoxy-6-(trifluoromethyl)pyrimidin-4-amine derivatives. For example, derivatives synthesized from this core structure demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells, indicating their potential as anti-inflammatory agents .
2. Cytotoxicity Against Cancer Cells
The compound's derivatives have also shown promising cytotoxic effects against various cancer cell lines. In particular, pyrimidine derivatives with specific substitutions exhibited enhanced cytotoxicity against HeLa and K562 cancer cell lines while maintaining low toxicity towards normal cells . The presence of trifluoromethyl groups has been associated with increased potency in these biological activities .
Structure-Activity Relationship (SAR)
The biological activity of 2-methoxy-6-(trifluoromethyl)pyrimidin-4-amine can be attributed to several structural features:
- Trifluoromethyl Group : This group enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrimidine Core : The basic pyrimidine structure is crucial for the compound's interaction with enzymes and receptors involved in inflammation and cancer progression .
Table 1: Structure-Activity Relationship Insights
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine | Anti-inflammatory | Strong inhibition of NO production |
| Derivative A (with additional phenyl group) | Cytotoxicity against HeLa cells | Enhanced activity due to substitution |
| Derivative B (without trifluoromethyl) | Reduced activity | Indicates importance of trifluoromethyl group |
Case Studies
Case Study 1: Inhibition of iNOS and COX-2
In a study evaluating various derivatives, it was found that specific compounds significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in LPS-stimulated RAW 264.7 macrophage cells. Western blot analysis confirmed reduced protein expression levels, suggesting a mechanism for the anti-inflammatory effects observed .
Case Study 2: Antitumor Activity
Another investigation into the antitumor efficacy of pyrimidine derivatives revealed that certain analogs effectively reduced tumor growth in xenograft models without causing significant hepatotoxicity. This study highlighted the potential for further development into therapeutics for cancers such as pancreatic ductal adenocarcinoma (PDAC) .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chloroform Reflux | 4-(Trifluoromethyl)aniline | 78.7 | ≥95% | |
| Methoxy Substitution | NaOMe, DMF, 80°C | 83.4 | 90–95% |
What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, dihedral angles between pyrimidine and aryl rings range from 5.3° to 79.7°, indicating variable planarity .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; CF₃ at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.1) .
Advanced Research Questions
How are crystallographic data contradictions resolved for this compound?
Methodological Answer:
Crystallographic challenges arise from:
- Disordered CF₃ Groups : Refinement using SHELXL with PART instructions and isotropic displacement parameters (Uᵢₛₒ) for disordered atoms .
- Multiple Molecules in Asymmetric Unit : Two independent molecules (A and B) are modeled with restrained geometric parameters. Dihedral angles between pyrimidine and methoxyphenyl rings (37.5° vs. 5.3°) highlight conformational flexibility .
- Hydrogen Bonding Ambiguities : N—H⋯N and C—H⋯O interactions are validated via Fourier difference maps and distance-angle criteria (e.g., D⋯A distances < 3.5 Å) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Molecule A | Molecule B | Reference |
|---|---|---|---|
| Dihedral Angle (Pyrimidine/Methoxyphenyl) | 37.5° | 5.3° | |
| N—H⋯N Bond Length | 2.85 Å | 2.89 Å | |
| π–π Stacking Distance | 3.517 Å | 3.574 Å |
How do intermolecular interactions influence bioactivity?
Methodological Answer:
- Hydrogen Bonding : N—H⋯N dimerization (R₂²(12) motif) stabilizes the crystal lattice, potentially mimicking enzyme active-site interactions .
- π–π Stacking : Centroid distances of 3.517 Å between pyrimidine rings enhance planar stacking in biological targets (e.g., kinase inhibitors) .
- CF₃ Hydrophobicity : The trifluoromethyl group increases lipophilicity (logP ~2.8), improving membrane permeability in antitumor assays .
Q. Experimental Design :
Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., Cl, NO₂) and compare IC₅₀ values in cytotoxicity screens .
Molecular Docking : Simulate binding to LOXL2 (a fibrosis target) using Glide SP mode, prioritizing compounds with <3.5 Å π–π interactions .
How to address contradictions in biological activity data?
Methodological Answer:
Contradictions may arise from:
- Crystallographic vs. Solution-State Conformations : Validate bioactive conformers using variable-temperature NMR or molecular dynamics (MD) simulations .
- Metabolic Instability : Assess microsomal stability (e.g., human liver microsomes, 1 mg/mL) to identify rapid degradation of CF₃-containing analogs .
- Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to exclude non-specific inhibition .
Case Study : Antitumor activity discrepancies in 13a (IC₅₀ = 8.3 µM) vs. 13e (IC₅₀ > 50 µM) were resolved by correlating methoxy positioning with target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
